molecular formula C8H8BrFO B2395410 (1R)-1-(2-bromo-5-fluorophenyl)ethanol CAS No. 1232403-39-2

(1R)-1-(2-bromo-5-fluorophenyl)ethanol

Cat. No.: B2395410
CAS No.: 1232403-39-2
M. Wt: 219.053
InChI Key: IBHYZKHFROARHA-RXMQYKEDSA-N
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Description

(1R)-1-(2-bromo-5-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceutical research. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to an ethanol moiety. The presence of these halogens imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-5-fluorophenyl)ethanol typically involves the reduction of 2-bromo-5-fluoroacetophenone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 2-bromo-5-fluoroacetophenone using a palladium catalyst under hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-bromo-5-fluoroacetophenone.

    Reduction: Corresponding hydrocarbon.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(2-bromo-5-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-5-fluorophenyl)ethanol largely depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and altering enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(2-bromo-5-fluorophenyl)ethanol is unique due to its chiral nature and the specific positioning of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it a preferred choice in pharmaceutical and chemical research .

Properties

IUPAC Name

(1R)-1-(2-bromo-5-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYZKHFROARHA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232403-39-2
Record name (1R)-1-(2-bromo-5-fluorophenyl)ethan-1-ol
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